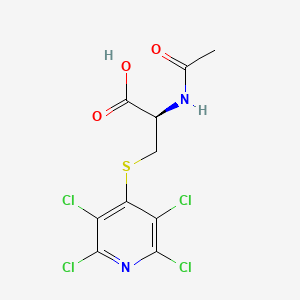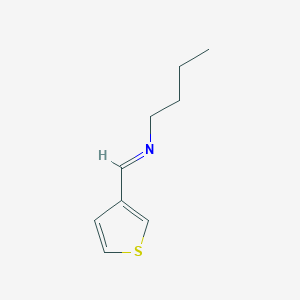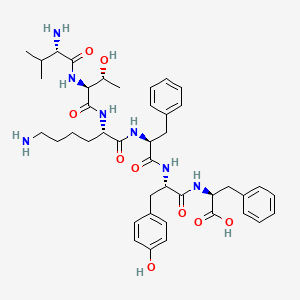
L-Phenylalanine, L-valyl-L-threonyl-L-lysyl-L-phenylalanyl-L-tyrosyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanine, L-valyl-L-threonyl-L-lysyl-L-phenylalanyl-L-tyrosyl- is a complex peptide composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Each amino acid in this peptide contributes to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, L-valyl-L-threonyl-L-lysyl-L-phenylalanyl-L-tyrosyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve purification techniques like HPLC (high-performance liquid chromatography) to achieve the desired peptide quality.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, L-valyl-L-threonyl-L-lysyl-L-phenylalanyl-L-tyrosyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
L-Phenylalanine, L-valyl-L-threonyl-L-lysyl-L-phenylalanyl-L-tyrosyl- has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of biocompatible materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Phenylalanine, L-valyl-L-threonyl-L-lysyl-L-phenylalanyl-L-tyrosyl- involves its interaction with specific molecular targets and pathways. For instance, the phenylalanine and tyrosine residues can participate in aromatic stacking interactions, while the lysine residue can form ionic bonds with negatively charged molecules. These interactions can modulate biological processes such as enzyme activity, signal transduction, and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-phenylalanine: A dipeptide with similar hydrophobic properties.
L-Alanyl-L-glutamine: Another peptide with different amino acid composition but similar peptide bond structure.
L-Lysyl-L-isoleucylglycyl-L-α-glutamylglycyl-L-threonyl-L-tyrosylglycyl-L-valyl-L-valyl-L-phenylalanine: A more complex peptide with additional amino acids.
Uniqueness
L-Phenylalanine, L-valyl-L-threonyl-L-lysyl-L-phenylalanyl-L-tyrosyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of multiple aromatic and hydrophobic residues enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
193820-18-7 |
|---|---|
Molecular Formula |
C42H57N7O9 |
Molecular Weight |
803.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C42H57N7O9/c1-25(2)35(44)40(55)49-36(26(3)50)41(56)45-31(16-10-11-21-43)37(52)46-32(22-27-12-6-4-7-13-27)38(53)47-33(23-29-17-19-30(51)20-18-29)39(54)48-34(42(57)58)24-28-14-8-5-9-15-28/h4-9,12-15,17-20,25-26,31-36,50-51H,10-11,16,21-24,43-44H2,1-3H3,(H,45,56)(H,46,52)(H,47,53)(H,48,54)(H,49,55)(H,57,58)/t26-,31+,32+,33+,34+,35+,36+/m1/s1 |
InChI Key |
ZAQVQQDAYHGEBE-MMJJMRCTSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, [(2S,3R)-3-methyloxiranyl]phenyl-](/img/structure/B12553172.png)
![3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole](/img/structure/B12553181.png)
![1,2-Difluoro-4-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B12553184.png)
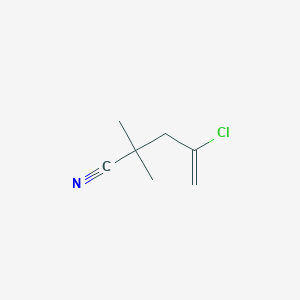
![1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]-](/img/structure/B12553204.png)
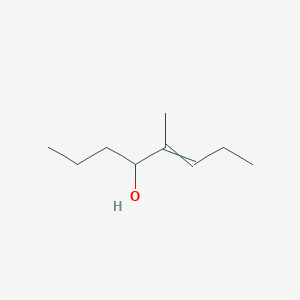
![Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane](/img/structure/B12553216.png)
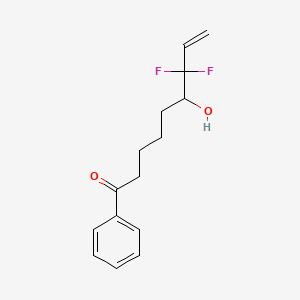
![N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide](/img/structure/B12553224.png)
![4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate](/img/structure/B12553231.png)
